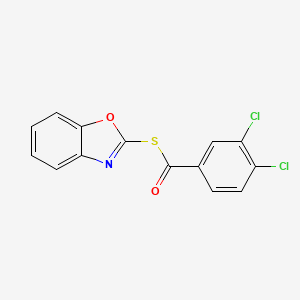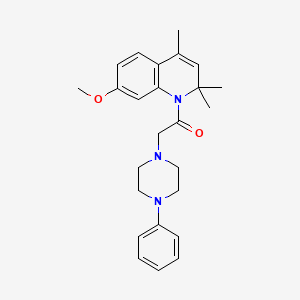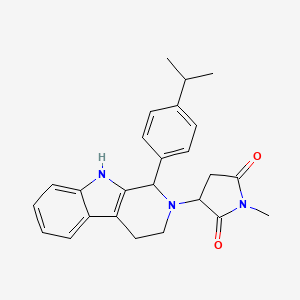![molecular formula C20H17ClN2O B11186268 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11186268.png)
3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . Industrial production methods often utilize continuous flow chemistry to ensure efficient and scalable synthesis . For example, the acylation of 5-chloro-2-(methylamino)benzophenone followed by intramolecular cyclization is a well-documented approach .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro-substituted phenyl ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain . By enhancing the effect of GABA, an inhibitory neurotransmitter, it produces a calming effect on the nervous system. This interaction is similar to other benzodiazepines, which are known to bind to the GABA-A receptor, increasing the frequency of chloride channel opening and resulting in hyperpolarization of the neuron .
Comparison with Similar Compounds
Similar compounds to 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:
Diazepam: Known for its anxiolytic and anticonvulsant properties.
Clonazepam: Used primarily for its anticonvulsant and anxiolytic effects.
Phenazepam: Another benzodiazepine with similar pharmacological effects.
What sets this compound apart is its unique chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
Molecular Formula |
C20H17ClN2O |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H17ClN2O/c1-12-20-18(23-17-8-3-2-7-16(17)22-12)10-14(11-19(20)24)13-5-4-6-15(21)9-13/h2-9,14,22H,10-11H2,1H3 |
InChI Key |
QVBPIAKSSICTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11186185.png)
![(3,4-dimethoxyphenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11186190.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11186196.png)
![N-(3,5-dimethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11186197.png)
![2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11186204.png)
![2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11186220.png)

![9-(4-ethylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186228.png)
![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N'-propanoylbenzohydrazide](/img/structure/B11186239.png)


![4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11186246.png)
![2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11186250.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B11186253.png)
